N-(2,6-dimethylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide
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Overview
Description
N-(2,6-Dimethylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a quinazoline moiety linked to an acetamide group through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dimethylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide typically involves the following steps:
Formation of 2-methylquinazolin-4-ol: This intermediate can be synthesized by the cyclization of 2-aminobenzamide with acetic anhydride.
Etherification: The 2-methylquinazolin-4-ol is then reacted with 2-chloro-N-(2,6-dimethylphenyl)acetamide in the presence of a base such as potassium carbonate to form the desired compound.
Industrial Production Methods: Industrial production may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of hydroxylated derivatives.
Reduction: Reduction of the quinazoline ring can yield dihydroquinazoline derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Bases like sodium hydride or potassium tert-butoxide are often employed.
Major Products:
Oxidation: Hydroxylated derivatives of the phenyl ring.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(2,6-Dimethylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Biology: The compound can be used as a probe to study biological pathways involving quinazoline derivatives.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to interact with kinase enzymes, potentially inhibiting their activity and thus affecting cell signaling pathways. This inhibition can lead to the modulation of various biological processes, including cell proliferation and apoptosis.
Comparison with Similar Compounds
- N-(2,6-Dimethylphenyl)-2-((2-methylquinazolin-4-yl)oxy)ethanamide
- N-(2,6-Dimethylphenyl)-2-((2-chloroquinazolin-4-yl)oxy)acetamide
- N-(2,6-Dimethylphenyl)-2-((2-methylquinazolin-4-yl)thio)acetamide
Comparison:
- Structural Differences: The presence of different substituents on the quinazoline ring or variations in the linker (ether, thioether, etc.) can significantly alter the compound’s reactivity and biological activity.
- Uniqueness: N-(2,6-Dimethylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide is unique due to its specific ether linkage and the presence of both methyl groups on the phenyl ring, which can influence its steric and electronic properties, making it distinct in its reactivity and potential applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12-7-6-8-13(2)18(12)22-17(23)11-24-19-15-9-4-5-10-16(15)20-14(3)21-19/h4-10H,11H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMHCCXNMLLQAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=NC(=NC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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